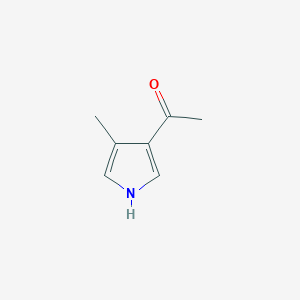

1-(4-methyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTWAEGIWMBHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351381 | |

| Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-30-9 | |

| Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18818-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS: 18818-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative with the CAS number 18818-30-9. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and known biological significance. Notably, this compound has been identified as a secondary metabolite of the fungus Eupenicillium hirayamae and is suggested to possess antitumor properties. This document aims to consolidate the available information for researchers and professionals in drug discovery and development, highlighting both the known data and areas requiring further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 18818-30-9 | N/A |

| Molecular Formula | C₇H₉NO | N/A |

| Molecular Weight | 123.15 g/mol | N/A |

| Boiling Point | 240.6 °C at 760 mmHg | [1] |

| Purity (typical) | ≥95% | [1] |

| Appearance | Not specified (likely a solid or oil) | N/A |

| Solubility | Not specified | N/A |

| Storage | 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted and analogous data for characterization purposes. Researchers are advised to obtain experimental data upon synthesis or acquisition of the compound.

| Technique | Predicted/Analogous Data |

| ¹H NMR | Predicted shifts would include signals for the pyrrole ring protons, the methyl group on the pyrrole ring, and the acetyl methyl group. The chemical shifts and coupling constants would be characteristic of a 3-acetyl-4-methyl-1H-pyrrole structure. |

| ¹³C NMR | Expected signals would include those for the carbonyl carbon of the acetyl group, the carbons of the pyrrole ring, and the two methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected, likely in the range of 1650-1700 cm⁻¹. N-H stretching of the pyrrole ring would also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of the acetyl group. |

Synthesis Methodologies

Hypothetical Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4]

Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of a suitable 1,4-dicarbonyl precursor, such as 3-methylhexane-2,5-dione, would be dissolved in an appropriate solvent (e.g., ethanol, acetic acid).

-

Reagent Addition: An ammonia source, such as ammonium acetate or ammonia in ethanol, would be added to the solution. A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) may be required.

-

Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

Caption: Hypothetical workflow for the Paal-Knorr synthesis.

Hypothetical Friedel-Crafts Acylation

Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring.[5][6] This would involve the acylation of 3-methylpyrrole.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: 3-methylpyrrole would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be added portion-wise at a low temperature (e.g., 0 °C).

-

Acylating Agent Addition: An acylating agent, such as acetyl chloride or acetic anhydride, would be added dropwise to the reaction mixture.

-

Reaction and Monitoring: The reaction would be stirred at a controlled temperature, and its progress monitored by TLC.

-

Quenching and Work-up: The reaction would be quenched by the slow addition of ice-water, followed by extraction with an organic solvent.

-

Purification: The crude product would be purified by column chromatography to isolate this compound.

Caption: Hypothetical workflow for Friedel-Crafts acylation.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potential as an antitumor agent. This finding stems from its identification as a secondary metabolite of the fungus Eupenicillium hirayamae. Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic applications, including anticancer agents.[7][8]

Antitumor Activity

While the compound is cited as having antitumor activity, specific quantitative data such as IC₅₀ values against various cancer cell lines are not available in the reviewed literature. The general workflow for evaluating the cytotoxic effects of a novel compound is outlined below.

General Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: General workflow for a cytotoxicity assay.

Signaling Pathways

There is no specific information in the public domain regarding the signaling pathways modulated by this compound. Further research would be required to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a pyrrole derivative of interest due to its natural origin and potential antitumor activity. However, there is a significant lack of detailed experimental data in the scientific literature. To fully assess its potential as a therapeutic agent or a research tool, further studies are warranted. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic route.

-

Full spectroscopic characterization (NMR, IR, MS).

-

Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines.

-

Elucidation of its mechanism of action and identification of the cellular signaling pathways it modulates.

This technical guide serves as a starting point for researchers interested in this compound, providing a summary of the available information and a roadmap for future research.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds [mdpi.com]

- 8. Anti-Tumor Secondary Metabolites Originating from Fungi in the South China Sea’s Mangrove Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a core component of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] Understanding the physical properties of this compound is fundamental for its application in drug design, synthesis, and formulation, as these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and formulation. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [3][4] |

| Molecular Weight | 123.15 g/mol | [3] |

| CAS Number | 18818-30-9 | [5][6] |

| Appearance | White to off-white solid | [N/A] |

| Melting Point | 117 °C | [N/A] |

| Boiling Point | 240.6 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (≤ 1 °C).

-

Boiling Point Determination (Micro Method)

Given that the compound is a solid at room temperature, its boiling point is determined at atmospheric pressure. A microscale method is suitable for small sample quantities.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fusion Tube: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Heating: The Thiele tube or beaker is heated gently. As the temperature rises, the sample will melt, and the air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Measurement: The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Profile

Determining the solubility in various solvents is essential for purification, reaction chemistry, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Measurement:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for dissolution. If the solid dissolves completely, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."

-

The process can be repeated with gentle heating to assess temperature effects on solubility.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Acquisition (Illustrative Parameters):

-

¹H NMR: 300 or 500 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

¹³C NMR: 75 or 125 MHz spectrometer, proton-decoupled, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Characteristic peaks for C=O stretching (ketone), N-H stretching (pyrrole), C-H stretching (methyl and aromatic), and C-N stretching are expected.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the physical properties of this compound and a representative signaling pathway that could be targeted by such a molecule, based on the known biological activities of pyrrole derivatives.

Caption: Workflow for the physicochemical characterization of a compound.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrrole derivative.

Biological Context and Significance

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Many of these activities are attributed to their ability to interact with specific biological targets, such as enzymes and receptors. For instance, substituted pyrroles have been developed as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation.[7] The Hedgehog signaling pathway, implicated in some cancers, has also been a target for pyrrole-based inhibitors.[8]

The ethanone substituent on the pyrrole ring can play a significant role in target binding through hydrogen bonding and other non-covalent interactions. Therefore, a thorough understanding of the physical properties of this compound is a prerequisite for its rational design and development as a potential therapeutic agent. The data and protocols presented in this guide serve as a foundational resource for researchers in this endeavor.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound;CAS No.:18818-30-9 [chemshuttle.com]

- 7. mdpi.com [mdpi.com]

- 8. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this guide presents high-quality predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside predicted mass spectrometry data. Detailed, generalized experimental protocols for obtaining such spectra are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and serve as a reliable reference for spectral interpretation and compound verification.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~7.2 - 7.4 | Broad Singlet | 1H |

| H-5 | ~6.5 - 6.7 | Triplet | 1H |

| NH | ~8.0 - 9.0 | Broad Singlet | 1H |

| CH₃ (acetyl) | ~2.4 | Singlet | 3H |

| CH₃ (ring) | ~2.1 | Singlet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~195 - 198 |

| C-5 | ~125 - 128 |

| C-2 | ~122 - 125 |

| C-3 | ~118 - 121 |

| C-4 | ~115 - 118 |

| CH₃ (acetyl) | ~27 - 30 |

| CH₃ (ring) | ~12 - 15 |

Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Peaks

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 - 3500 | N-H | Stretching |

| ~3100 - 3150 | C-H (aromatic) | Stretching |

| ~2850 - 3000 | C-H (aliphatic) | Stretching |

| ~1640 - 1670 | C=O (ketone) | Stretching |

| ~1550 - 1600 | C=C (ring) | Stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for Various Adducts [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 124.0757 |

| [M+Na]⁺ | 146.0576 |

| [M-H]⁻ | 122.0611 |

| [M+NH₄]⁺ | 141.1022 |

| [M+K]⁺ | 162.0316 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Instrument: FTIR Spectrometer with a diamond or germanium ATR accessory.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

-

Parameters:

-

Ionization Mode: Positive and/or negative ESI.

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

-

Processing: The data system will acquire the mass spectrum, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(4-methyl-1H-pyrrol-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the construction of the pyrrole core via the Paal-Knorr reaction, followed by a regioselective acylation to introduce the acetyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to facilitate understanding and replication in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence. The initial step involves the synthesis of the key intermediate, 4-methyl-1H-pyrrole, through the Paal-Knorr pyrrole synthesis. This classic reaction utilizes a 1,4-dicarbonyl compound, in this case, 3-methyl-2,5-hexanedione, and a nitrogen source, typically ammonia or an ammonia precursor, to construct the pyrrole ring.

The second step is the introduction of the acetyl group at the C-3 position of the 4-methyl-1H-pyrrole ring. This is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related reaction. The regioselectivity of this step is a critical consideration, as acylation of substituted pyrroles can potentially yield a mixture of isomers. The choice of acylating agent, catalyst, and reaction conditions plays a pivotal role in directing the substitution to the desired position.

II. Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2] In this protocol, 3-methyl-2,5-hexanedione is condensed with an excess of ammonia to yield 4-methyl-1H-pyrrole.

Precursor Synthesis: 3-methyl-2,5-hexanedione

A detailed, high-yield protocol for the synthesis of 3-methyl-2,5-hexanedione is crucial for the overall efficiency of the synthetic route. While several methods exist for the synthesis of 1,4-diketones, a common approach involves the alkylation of a suitable dione precursor.

Paal-Knorr Reaction Protocol

This protocol is adapted from general procedures for the Paal-Knorr synthesis.[3][4]

-

Materials:

-

3-methyl-2,5-hexanedione

-

Ammonium carbonate or aqueous ammonia

-

Glacial acetic acid (optional, as a catalyst)

-

Ethanol or other suitable solvent

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,5-hexanedione in a suitable solvent such as ethanol.

-

Add an excess of the nitrogen source, such as ammonium carbonate or aqueous ammonia. A weak acid like glacial acetic acid can be added to catalyze the reaction.[1]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction. Partition the mixture between water and an organic solvent like dichloromethane or diethyl ether.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-methyl-1H-pyrrole.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound via Acylation

The introduction of the acetyl group onto the 4-methyl-1H-pyrrole ring can be achieved through electrophilic acylation. The Vilsmeier-Haack reaction is a viable method for the formylation and, in some cases, acetylation of electron-rich aromatic compounds.[5][6][7]

Vilsmeier-Haack Acetylation Protocol

This protocol is based on general procedures for the Vilsmeier-Haack reaction.[8][9]

-

Materials:

-

4-methyl-1H-pyrrole

-

N,N-Dimethylacetamide (DMA)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Aqueous sodium bicarbonate or sodium hydroxide solution

-

Brine

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylacetamide to anhydrous dichloromethane.

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

After the addition is complete, stir the mixture at room temperature for a designated period to ensure complete formation of the reagent.

-

Dissolve 4-methyl-1H-pyrrole in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

III. Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |

| 3-methyl-2,5-hexanedione | C₇H₁₂O₂ | 128.17 | 200.5 at 760 mmHg | Precursor for Paal-Knorr synthesis. |

| 4-methyl-1H-pyrrole | C₅H₇N | 81.12 | - | Intermediate product. |

| This compound | C₇H₉NO | 123.15 | 240.6 at 760 mmHg | Final product.[10] |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Expected Yield (%) |

| Paal-Knorr Synthesis | 3-methyl-2,5-hexanedione, Ammonium Carbonate | Ethanol | Reflux | 2-6 h | >60[4] |

| Vilsmeier-Haack Acetylation | 4-methyl-1H-pyrrole, DMA, POCl₃ | Dichloromethane | 0 - rt | 1-4 h | Moderate to Good |

IV. Mandatory Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram 2: Paal-Knorr Reaction Mechanism

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Diagram 3: Vilsmeier-Haack Acetylation Mechanism

Caption: Mechanism of the Vilsmeier-Haack acetylation.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. This compound [myskinrecipes.com]

Theoretical Frontiers in Pyrrole Chemistry: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Theoretical and computational studies have become indispensable in unraveling the complex structure-activity relationships (SAR) of pyrrole derivatives, accelerating the design and discovery of novel therapeutic agents. This guide provides a comprehensive overview of the key theoretical approaches used to study pyrrole derivatives, complete with quantitative data, detailed computational protocols, and visual workflows to aid in the rational design of next-generation pharmaceuticals.

Understanding Pyrrole Derivatives through the Lens of Computational Chemistry

Computational chemistry offers a powerful toolkit to investigate the properties of pyrrole derivatives at the atomic and electronic levels. These methods can predict molecular geometries, electronic structures, reactivity, and interactions with biological targets, providing insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Methods: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the intrinsic properties of pyrrole derivatives.[2][3][4] These methods provide a fundamental understanding of their chemical behavior.

A combined experimental and quantum chemical study of pyrrole 4-pyrazoline biheterocyclic derivatives utilized DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set to analyze their structure, reactivity, and spectroscopic properties.[2][3] Theoretical investigations on thiophene-pyrrole copolymers also employed DFT at the B3LYP/6-311++G(d,p) level to optimize molecular geometry and predict vibrational frequencies.[4]

Key Applications of Quantum Chemistry in Pyrrole Research:

-

Geometric Optimization: Determining the most stable three-dimensional conformation of a molecule.

-

Electronic Property Calculation: Computing properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic transitions.[4][5]

-

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.[2][3]

-

Reactivity Indices: Calculating parameters such as chemical hardness, softness, and electrophilicity to predict the reactivity of different sites on the pyrrole ring.[6]

Molecular Modeling: Simulating Biological Interactions

Molecular modeling techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in drug discovery. These methods predict how pyrrole derivatives interact with biological macromolecules and what structural features are essential for their activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand (pyrrole derivative) when bound to a receptor (e.g., an enzyme or protein). The strength of this interaction is typically quantified by a docking score or binding energy. Several studies have successfully used molecular docking to investigate the potential of pyrrole derivatives as inhibitors for various targets.[7][8][9][10]

QSAR: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity of pyrrole derivatives.[7][11]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrrole derivatives, providing a comparative overview of their predicted biological activities and properties.

Table 1: Molecular Docking and Binding Energy of Pyrrole Derivatives

| Compound/Derivative | Target Protein | Docking Score/Binding Energy | Reference |

| Oxadiazole-ligated pyrrole derivatives | Enoyl-ACP (CoA) reductase (ENR) | G-score provided in the study | [7] |

| SR9009 (a synthetic pyrrole derivative) | Human Epidermal Growth Factor Receptor 2 (HER2) | -158.436 +/- 11.495 kJ/mol (Binding Energy) | [8] |

| 2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 receptor (3MNW) | -265.9 (Interaction Energy) | [9] |

| 2-Amino-1-(4-Fluoro-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 receptor (3MNW) | -228.23 (Interaction Energy) | [9] |

| 2-Amino-1-(4-Methoxy-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 receptor (3MNW) | -227.13 (Interaction Energy) | [9] |

| Pyrrolyl pyrazole derivatives | Mycobacterium tuberculosis enoyl reductase (InhA) | Predicted binding energies provided in the study | [10] |

| Pyrrolo[3,2-d]pyrimidine derivative 9c | Epidermal Growth Factor Receptor (EGFR) | IC50 = 0.009 µM | [12] |

Table 2: QSAR Model Statistics for Pyrrole Derivatives

| QSAR Model | Statistical Parameter | Value | Reference |

| 2D-QSAR for oxadiazole-ligated pyrroles | r² | 0.9827 | [7] |

| 2D-QSAR for oxadiazole-ligated pyrroles | q² (cross-validated r²) | 0.5754 | [7] |

| 2D-QSAR for oxadiazole-ligated pyrroles | pred_r² (external validation) | 0.8392 | [7] |

| 4D-QSAR for antituberculosis pyrrole derivatives | Q² (LOO-CV) | 0.875 | [13] |

| 4D-QSAR for antituberculosis pyrrole derivatives | Rext² | 0.918 | [13] |

Table 3: Quantum Chemical Properties of Pyrrole-Pyrazoline Derivatives

| Compound | Static First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Reference |

| 4A | 16.97 | [2][3] |

| 4B | 47.64 | [2][3] |

| 4C | 65.40 | [2][3] |

| 4D | 65.39 | [2][3] |

Detailed Computational Protocols

This section provides a detailed, step-by-step guide to the key computational methodologies cited in the literature for the theoretical study of pyrrole derivatives.

Protocol for Molecular Docking

Molecular docking simulations are crucial for predicting the binding mode and affinity of a ligand to a protein.

Step 1: Preparation of the Receptor

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed from the structure.

-

Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.

Step 2: Preparation of the Ligand

-

The 2D structure of the pyrrole derivative is drawn using a chemical drawing software.

-

The 2D structure is converted to a 3D structure.

-

The geometry of the ligand is optimized using a suitable force field or quantum mechanical method.

Step 3: Docking Simulation

-

A docking software (e.g., AutoDock, Surflex-Dock) is used to perform the simulation.[8][10]

-

The active site of the receptor is defined, often based on the position of a known co-crystallized ligand.

-

The docking algorithm explores different conformations and orientations of the ligand within the active site.

Step 4: Analysis of Results

-

The docking results are analyzed based on the docking score or binding energy.

-

The binding mode of the ligand, including hydrogen bonds and other non-covalent interactions with the receptor's amino acid residues, is visualized and analyzed.

Protocol for QSAR Model Development

QSAR modeling helps in understanding the relationship between the chemical structure and biological activity of a series of compounds.

Step 1: Data Set Preparation

-

A dataset of pyrrole derivatives with their corresponding biological activities (e.g., MIC, IC50) is collected.

-

The biological activity data is often converted to a logarithmic scale (e.g., pMIC).

Step 2: Descriptor Calculation

-

A variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) are calculated for each molecule in the dataset.

Step 3: Model Building

-

A statistical method, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), is used to build a mathematical model that correlates the descriptors with the biological activity.[7]

Step 4: Model Validation

-

The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.[7][11]

Protocol for DFT Calculations

DFT calculations provide detailed insights into the electronic structure and reactivity of molecules.

Step 1: Molecular Structure Input

-

The 3D coordinates of the pyrrole derivative are provided as input.

Step 2: Calculation Setup

-

A computational chemistry software package (e.g., Gaussian, Spartan) is used.

-

The level of theory (functional, e.g., B3LYP) and basis set (e.g., 6-31G*) are selected.

Step 3: Geometry Optimization

-

The geometry of the molecule is optimized to find the minimum energy structure.

Step 4: Property Calculation

-

Various electronic properties, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments, are calculated.

-

Vibrational frequencies can also be calculated to confirm that the optimized structure is a true minimum and to simulate IR spectra.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the theoretical study of pyrrole derivatives.

Caption: Workflow for a typical molecular docking study.

Caption: The process of developing a QSAR model.

Caption: Logical flow of a DFT calculation for a pyrrole derivative.

Conclusion and Future Directions

Theoretical and computational studies have significantly advanced our understanding of pyrrole derivatives and their therapeutic potential. By integrating quantum mechanics, molecular modeling, and bioinformatics, researchers can now design novel compounds with enhanced efficacy and selectivity. The continued development of more accurate and efficient computational methods, coupled with the ever-growing power of high-performance computing, promises to further accelerate the discovery of new pyrrole-based drugs to address a wide range of diseases. Future research will likely focus on the application of machine learning and artificial intelligence to analyze large datasets of pyrrole derivatives, leading to even more sophisticated predictive models for drug design.

References

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iajpr.com [iajpr.com]

- 11. QSAR and Molecular Docking Studies of Oxadiazole Ligated Pyrrole Derivatives as Enol ACP Co Reductase Inhibitors - Neliti [neliti.com]

- 12. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole derivative, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical reactivity, covering its synthesis, key reactions, and spectroscopic profile. The document is intended to be a resource for researchers and professionals engaged in the design and execution of synthetic routes involving this versatile intermediate.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in numerous natural products and pharmacologically active compounds. The introduction of an acetyl group at the 3-position and a methyl group at the 4-position of the pyrrole ring, as in this compound, imparts a unique reactivity profile that allows for diverse chemical transformations. This guide will delve into the synthetic pathways to access this compound and explore its utility in further chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18818-30-9 | [1][2] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | |

| Boiling Point | 240.6°C at 760 mmHg |

Synthesis of this compound

The synthesis of 3-acylpyrroles, such as the title compound, can be approached through several strategic routes. The most common methods include the Paal-Knorr synthesis and the Friedel-Crafts acylation of a pre-formed pyrrole ring.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5][6][7][8] For the synthesis of this compound, the required precursor would be a 3-methyl-2,5-hexanedione derivative.

Conceptual Experimental Protocol:

A 1,4-dicarbonyl precursor, 3-methyl-2,5-hexanedione, is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in a suitable solvent like acetic acid or ethanol. The reaction mixture is typically heated to reflux to facilitate the condensation and cyclization, followed by dehydration to yield the pyrrole ring.

Logical Workflow for Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis workflow.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of a pre-existing 3-methylpyrrole is another viable synthetic route.[9][10][11][12][13] Due to the high reactivity of the pyrrole ring towards electrophiles, direct acylation can sometimes lead to a mixture of products or polymerization. Therefore, the use of a protecting group on the pyrrole nitrogen is often employed to control the regioselectivity. Acylation of an N-protected 3-methylpyrrole at the C4-position, followed by deprotection, would yield the desired product.

Conceptual Experimental Protocol:

-

Protection: 3-methylpyrrole is reacted with a suitable protecting group, for example, a tosyl group, to form N-tosyl-3-methylpyrrole.

-

Acylation: The N-protected pyrrole is then subjected to Friedel-Crafts acylation using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The choice of Lewis acid can influence the position of acylation.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions to afford this compound.

Chemical Reactivity Profile

The chemical reactivity of this compound is characterized by the interplay of the electron-rich pyrrole ring, the deactivating effect of the acetyl group, and the activating effect of the methyl group.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The acetyl group at the 3-position is an electron-withdrawing group and directs incoming electrophiles to the C2 and C5 positions. The methyl group at the 4-position is an electron-donating group, further activating the ring, particularly at the adjacent C5 position. Therefore, electrophilic substitution is expected to occur predominantly at the C5-position.

Electrophilic Substitution Directing Effects

Caption: Directing effects in electrophilic substitution.

Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety is susceptible to a range of nucleophilic additions and condensation reactions.

-

Reduction: The acetyl group can be reduced to an ethyl group using standard reduction methods like the Wolff-Kishner or Clemmensen reduction. Reduction to the corresponding alcohol can be achieved using hydride reagents such as sodium borohydride.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol condensations, to form more complex molecular architectures.[14]

Reactions at the N-H Position

The nitrogen atom of the pyrrole ring is nucleophilic and can undergo various reactions.

-

N-Alkylation: The N-H proton can be removed by a base, followed by reaction with an alkyl halide to introduce an alkyl group on the nitrogen atom.[15][16]

-

N-Acylation: The nitrogen can be acylated using acylating agents, although this can sometimes be followed by rearrangement of the acyl group to the pyrrole ring (the "pyrrole dance").[10]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A broad singlet for the N-H proton. - Two distinct signals in the aromatic region for the pyrrole ring protons at C2 and C5. - A singlet for the methyl protons of the acetyl group. - A singlet for the methyl protons at the C4 position. |

| ¹³C NMR | - A signal for the carbonyl carbon of the acetyl group (~190-200 ppm). - Four signals for the pyrrole ring carbons. - A signal for the methyl carbon of the acetyl group. - A signal for the methyl carbon at the C4 position. |

| IR Spectroscopy | - A characteristic N-H stretching band (~3300-3400 cm⁻¹). - A strong C=O stretching band for the ketone (~1650-1680 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of acetyl-substituted pyrroles. |

Applications in Drug Development and Medicinal Chemistry

3-Acylpyrrole derivatives have been investigated for a range of biological activities. Their structural motif is present in various compounds with potential therapeutic applications. The reactivity of this compound makes it a key intermediate for the synthesis of more complex molecules that could be screened for various biological targets. For instance, derivatives of 3-acylpyrroles have been explored in the context of developing novel therapeutic agents.

Potential Drug Development Workflow

References

- 1. This compound;CAS No.:18818-30-9 [chemshuttle.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. PlumX [plu.mx]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.mpg.de [pure.mpg.de]

- 17. acgpubs.org [acgpubs.org]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. acgpubs.org [acgpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility and Synthesis of 1-(4-methyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this guide presents general principles and methodologies based on available information for structurally similar pyrrole derivatives. It also outlines a general experimental workflow for its synthesis.

Solubility of this compound in Organic Solvents

General Solubility Profile (Predicted)

Pyrrole derivatives, such as this compound, are generally expected to exhibit solubility in a range of organic solvents. The presence of the polar ketone group and the N-H group in the pyrrole ring allows for hydrogen bonding, which can influence solubility in protic and aprotic polar solvents. The methyl group and the pyrrole ring itself contribute to its nonpolar character, suggesting some solubility in less polar solvents.

A related, more complex compound, 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone, has been studied for its solubility in solvents like methyl acetate, ethyl acetate, acetonitrile, propan-1-ol, and propan-2-ol.[1] This suggests that this compound would likely be soluble in similar polar aprotic and polar protic solvents.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors, including:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are more likely to dissolve nonpolar solutes.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like the target molecule.

-

Molecular Size and Shape: While not a primary factor for this relatively small molecule, larger and more complex molecules can have lower solubility.

Below is a diagram illustrating the logical relationship between these factors and solubility.

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature water bath or shaker

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish/vial minus the initial pre-weighed mass.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Synthesis of this compound: An Experimental Workflow

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general workflow for the synthesis of pyrrole derivatives can be conceptualized. The Paal-Knorr synthesis is a common method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.

The following diagram illustrates a generalized experimental workflow for the synthesis of a pyrrole derivative.

References

An In-depth Technical Guide to the Stability and Storage of Acetylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for acetylpyrrole compounds. Acetylpyrroles are significant heterocyclic motifs found in natural products and serve as vital intermediates in the synthesis of pharmaceuticals.[1] Understanding their stability is paramount for ensuring the integrity, potency, and safety of active pharmaceutical ingredients (APIs) and drug products throughout their lifecycle.[2] This document details the factors influencing their degradation, recommended storage conditions, and standardized protocols for stability assessment.

Physicochemical Properties and General Stability

2-Acetylpyrrole, a common parent compound in this class, is typically a beige solid with an aromatic odor.[3] It is stable under normal, recommended storage conditions.[3] However, like many pyrrole derivatives, its stability can be compromised by a variety of environmental factors. The pyrrole ring, while aromatic, is electron-rich and susceptible to oxidation.[4] Furthermore, the acetyl group can influence the reactivity and degradation pathways of the molecule. The stability of substituted pyrroles is highly dependent on the nature and position of the substituents on the ring.[5][6][7]

Key Factors Influencing Acetylpyrrole Stability

The intrinsic stability of an acetylpyrrole can be compromised by several external factors, leading to the formation of degradation products.[2][8] These factors must be carefully controlled during synthesis, formulation, and storage.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.[9] Thermal stress studies are a key component of forced degradation testing to understand the thermal lability of these compounds.[2][4]

-

pH and Hydrolysis: Acetylpyrroles can be susceptible to pH-dependent degradation. Studies on related pyrrole derivatives have shown they can be labile in acidic media and are often extremely unstable in alkaline (basic) conditions.[10][11] Hydrolysis of functional groups on the pyrrole or its substituents is a potential degradation pathway.[4]

-

Oxidation: Due to the electron-rich nature of the pyrrole ring, oxidation is a primary degradation pathway.[4] Contact with strong oxidizing agents must be avoided.[3][12] Forced degradation studies typically use agents like hydrogen peroxide to assess oxidative stability.[4][11]

-

Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation.[4][11] Pyrrole compounds readily polymerize when exposed to light, often turning brown.[13] Photostability testing is a mandatory part of stability studies as per ICH guidelines.[14]

-

Moisture: For solid-form acetylpyrroles, exposure to humidity can increase degradation, especially in combination with high temperatures.[15]

Below is a diagram illustrating the relationship between stress factors and the degradation of acetylpyrroles.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of acetylpyrrole compounds. General guidelines are summarized from safety data sheets and best practices.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. | [1][3][12] |

| Atmosphere | Keep container tightly closed. Store in a well-ventilated area. | To prevent contact with moisture and atmospheric oxygen. | [3][12] |

| Light Exposure | Protect from sunlight. | To prevent photolytic degradation and polymerization. | [1][13] |

| Incompatibilities | Avoid strong oxidizing agents, acids, and acid chlorides. | To prevent chemical reactions leading to degradation. | [3][13] |

| Container | Use original, tightly sealed containers. Glass is often recommended. | To ensure an inert storage environment and prevent contamination. | [13] |

| Handling | Use appropriate Personal Protective Equipment (PPE) such as gloves and goggles. Avoid contact with skin and eyes. | To ensure personnel safety during handling. | [1][3] |

Experimental Protocols for Stability Testing

Stability testing for pharmaceutical substances is guided by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline.[15] The process involves long-term studies under intended storage conditions and accelerated studies under exaggerated conditions to predict shelf-life. A critical preliminary step is the forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][8][14] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradants from the parent compound.[16]

The diagram below outlines a typical workflow for a forced degradation study.

Detailed Methodologies:

-

Acid Hydrolysis:

-

Prepare a solution of the acetylpyrrole compound in a suitable solvent (e.g., acetonitrile or methanol).[4]

-

Add an equal volume of 0.1 M hydrochloric acid (HCl).[4]

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[4]

-

At various time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.[4]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Place the solid acetylpyrrole compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[4]

-

Simultaneously, prepare a solution of the compound and place it in the same oven to assess stability in solution.[4]

-

After a specified period, cool the samples. Dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.[4]

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

-

Keep a control sample protected from light under the same temperature conditions.[4]

-

After the exposure period, prepare the samples for analysis and compare them against the dark control.[4]

-

Formal Stability Studies (ICH Guidelines)

Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period or shelf life.[15]

| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency | Citations |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. | [15][17] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). | [15] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). | [15][17] |

Note: RH = Relative Humidity. Intermediate testing is performed if significant changes occur during accelerated testing.

Analytical Techniques

The development of a stability-indicating analytical method is a primary goal of these studies.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV or photodiode array (PDA) detection, is the most common technique for stability testing. It is used to separate and quantify the parent acetylpyrrole from its degradation products.[10][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.[4][19]

-

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to characterize the structure of isolated degradation products and confirm degradation pathways.[11][20]

Conclusion

The stability of acetylpyrroles is a multifaceted issue critical to their application in research and drug development. These compounds are primarily susceptible to degradation via oxidation, hydrolysis (especially in alkaline conditions), heat, and light. A systematic approach to stability testing, beginning with forced degradation studies and followed by formal long-term and accelerated studies under ICH guidelines, is essential. This process not only establishes safe storage conditions and shelf life but also validates the analytical methods used for quality control. By understanding and controlling the factors that affect their stability, researchers and developers can ensure the quality, efficacy, and safety of products containing acetylpyrrole moieties.

References

- 1. 2-acetylpyrrole (1072-83-9) | Leading Chemical Wholesaler [chemicalbull.com]

- 2. biomedres.us [biomedres.us]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oatext.com [oatext.com]

- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. scispace.com [scispace.com]

- 15. database.ich.org [database.ich.org]

- 16. pharmtech.com [pharmtech.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Relevance of 1-(4-methyl-1H-pyrrol-3-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-containing scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The derivative, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, serves as a key intermediate in the synthesis of a variety of molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. This document provides detailed protocols for the synthesis of this compound and its derivatives, alongside an exploration of their biological significance, particularly as modulators of inflammatory signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the target compound and its derivatives can be efficiently achieved through established heterocyclic chemistry reactions, most notably the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

General Synthetic Workflow

The overall strategy for the synthesis of this compound derivatives is depicted in the workflow diagram below. The core pyrrole structure is first assembled, followed by diversification at the N-1 position.

Caption: General workflow for the synthesis of the this compound core and its subsequent derivatization.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol describes the synthesis of the parent compound using 3-methylpentane-2,4-dione and an ammonia source.

Materials:

-

3-Methylpentane-2,4-dione

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a 100 mL round-bottom flask, add 3-methylpentane-2,4-dione (1 equivalent) and ammonium acetate (1.5 equivalents).

-

Add glacial acetic acid (20 mL) and ethanol (20 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol outlines the synthesis of N-substituted derivatives by reacting the parent pyrrole with various electrophiles.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

-

Ammonium chloride (saturated aqueous solution)

-

Standard laboratory glassware for an inert atmosphere reaction

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the corresponding alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired N-substituted derivative.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized this compound derivatives.

| Compound ID | R-Group (at N-1) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1a | H | C₇H₉NO | 123.15 | 75 | >98 |

| 1b | CH₃ | C₈H₁₁NO | 137.18 | 82 | >99 |

| 1c | CH₂CH₃ | C₉H₁₃NO | 151.21 | 78 | >98 |

| 1d | Benzyl | C₁₄H₁₅NO | 213.28 | 85 | >99 |

| 1e | 4-Fluorobenzyl | C₁₄H₁₄FNO | 231.27 | 80 | >97 |

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise as anti-inflammatory agents. A key mechanism of action for many anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

Certain pyrrole derivatives have been shown to inhibit this pathway at various points, such as by preventing the degradation of IκBα or by directly inhibiting the DNA binding of NF-κB.[2]

Caption: Proposed mechanism of NF-κB signaling pathway inhibition by a this compound derivative.

Conclusion